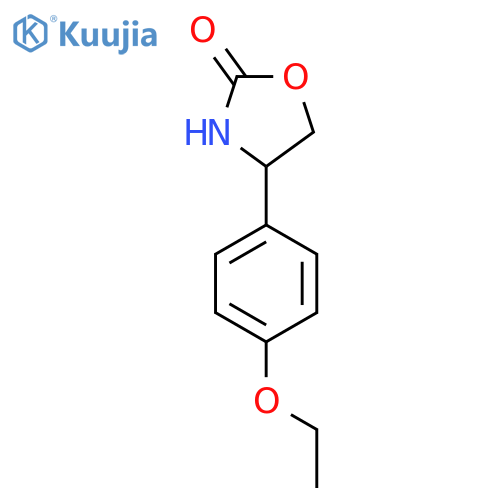

Cas no 1466620-51-8 (4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one)

4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one

- 1466620-51-8

- AKOS014923245

- EN300-1680752

-

- インチ: 1S/C11H13NO3/c1-2-14-9-5-3-8(4-6-9)10-7-15-11(13)12-10/h3-6,10H,2,7H2,1H3,(H,12,13)

- InChIKey: FWSKBXGUXUIOHT-UHFFFAOYSA-N

- ほほえんだ: O1C(NC(C1)C1C=CC(=CC=1)OCC)=O

計算された属性

- せいみつぶんしりょう: 207.08954328g/mol

- どういたいしつりょう: 207.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 47.6Ų

4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1680752-0.25g |

4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |

1466620-51-8 | 0.25g |

$513.0 | 2023-09-20 | ||

| Enamine | EN300-1680752-5.0g |

4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |

1466620-51-8 | 5g |

$3105.0 | 2023-06-04 | ||

| Enamine | EN300-1680752-1g |

4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |

1466620-51-8 | 1g |

$557.0 | 2023-09-20 | ||

| Enamine | EN300-1680752-10.0g |

4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |

1466620-51-8 | 10g |

$4606.0 | 2023-06-04 | ||

| Enamine | EN300-1680752-0.05g |

4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |

1466620-51-8 | 0.05g |

$468.0 | 2023-09-20 | ||

| Enamine | EN300-1680752-10g |

4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |

1466620-51-8 | 10g |

$2393.0 | 2023-09-20 | ||

| Enamine | EN300-1680752-5g |

4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |

1466620-51-8 | 5g |

$1614.0 | 2023-09-20 | ||

| Enamine | EN300-1680752-2.5g |

4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |

1466620-51-8 | 2.5g |

$1089.0 | 2023-09-20 | ||

| Enamine | EN300-1680752-0.5g |

4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |

1466620-51-8 | 0.5g |

$535.0 | 2023-09-20 | ||

| Enamine | EN300-1680752-1.0g |

4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |

1466620-51-8 | 1g |

$1070.0 | 2023-06-04 |

4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one 関連文献

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

4-(4-ethoxyphenyl)-1,3-oxazolidin-2-oneに関する追加情報

Comprehensive Overview of 4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one (CAS No. 1466620-51-8): Properties, Applications, and Industry Trends

The compound 4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one (CAS No. 1466620-51-8) is a specialized organic molecule gaining attention in pharmaceutical and agrochemical research. Its unique oxazolidinone core structure, coupled with the 4-ethoxyphenyl substituent, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are increasingly exploring its potential due to the rising demand for novel heterocyclic compounds in drug discovery and crop protection formulations.

In recent years, the scientific community has focused on sustainable synthesis methods for compounds like 4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one. This aligns with the global push toward green chemistry principles, where researchers aim to reduce hazardous byproducts and energy consumption during production. The compound's moderate lipophilicity, attributed to its ethoxy aromatic moiety, makes it particularly interesting for optimizing drug-like properties in medicinal chemistry projects.

The structural features of CAS 1466620-51-8 have shown promise in addressing current challenges in antimicrobial resistance (AMR) research. While not an active pharmaceutical ingredient itself, its oxazolidinone scaffold resembles pharmacophores found in several FDA-approved antibiotics. This has spurred investigations into structure-activity relationships (SAR) for next-generation anti-infective agents, a hot topic in pharmaceutical forums and scientific literature.

From a commercial perspective, suppliers of 4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one are responding to growing inquiries about high-purity intermediates for contract research organizations (CROs). Analytical data shows increasing search volumes for related terms like "oxazolidinone derivatives supplier" and "ethoxyphenyl building blocks," reflecting market demand. The compound's stability under standard storage conditions and compatibility with common organic solvents enhance its practicality for industrial applications.

Advanced characterization techniques including HPLC purity analysis, mass spectrometry, and NMR spectroscopy have confirmed the structural integrity of 1466620-51-8 batches. These quality control measures are critical for researchers requiring exact specifications, especially in structure-based drug design projects. The compound's crystallinity and melting point characteristics (typically 120-125°C) further facilitate its handling in laboratory settings.

Emerging applications in material science have expanded the potential uses of this compound beyond life sciences. Its aromatic and heterocyclic components show interesting properties when incorporated into functional polymers or liquid crystal displays (LCDs). This interdisciplinary potential makes 4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one a subject of patent activity, with recent filings covering novel synthetic routes and derivative compounds.

Regulatory aspects for CAS 1466620-51-8 remain favorable, as it doesn't appear on major chemical restriction lists while meeting standard REACH compliance requirements. This regulatory profile supports its growing adoption in international markets. Safety data sheets indicate standard precautions for handling organic compounds apply, with no extraordinary hazards reported for this specific molecule under normal use conditions.

The synthesis optimization of 4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one continues to evolve, with recent literature highlighting catalytic methods that improve yield and reduce waste. These advancements address the pharmaceutical industry's need for cost-effective intermediates in an era of tightened R&D budgets. Process chemistry teams are particularly interested in scalable routes that maintain high enantiomeric purity when required for chiral applications.

Looking forward, the trajectory for 1466620-51-8 appears positive as academic and industrial research expands into new small molecule therapeutics and agrochemical innovations. Its balanced molecular properties position it as a valuable building block in the toolkit of synthetic chemists working on next-generation solutions for healthcare and agriculture challenges. The compound exemplifies how targeted modifications to privileged structures can yield valuable intermediates for diverse applications.

1466620-51-8 (4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one) 関連製品

- 1565068-81-6([(3-Bromophenyl)methyl](3,3-dimethylbutan-2-yl)amine)

- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)

- 2816117-41-4(2-(2-Bromo-3-methylphenyl)-1,3-dioxolane)

- 2096339-49-8([3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid)

- 2680812-63-7(1-Acetyl-6,6-dimethylpiperidine-3-carboxylic acid)

- 946327-95-3(3-chloro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzamide)

- 5775-85-9(4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide)

- 2154662-24-3((2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid)

- 6924-66-9(Quinoxaline-5-carboxylic acid)

- 945422-81-1(1-Boc-4-(4-chloro-2-fluorophenyl)piperazine)